
Tetraphosphetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphetane is a phosphorus-containing compound with the molecular formula H₄P₄. It is a cyclic molecule consisting of four phosphorus atoms, forming a unique ring structure. This compound is of significant interest in the field of inorganic chemistry due to its distinctive bonding and reactivity properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphosphetane can be synthesized through various methods. One common approach involves the reaction of white phosphorus with a reducing agent under controlled conditions. For instance, the reduction of white phosphorus with sodium in liquid ammonia can yield this compound .
Industrial Production Methods: While industrial-scale production of this compound is not widely reported, the synthesis typically involves similar reduction reactions. The process requires careful control of temperature and pressure to ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Tetraphosphetane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phosphorus oxides.
Reduction: It can be reduced further to form lower oxidation state phosphorus compounds.
Substitution: this compound can participate in substitution reactions where one or more phosphorus atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium or lithium in liquid ammonia are often used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Phosphorus oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Tetraphosphetane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Its unique structure makes it a subject of study in biological systems, particularly in understanding phosphorus metabolism.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mechanism of Action
The mechanism by which tetraphosphetane exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with metal centers and subsequent activation of substrates for chemical reactions .
Comparison with Similar Compounds
Cyclo-tetraphosphane: Another cyclic phosphorus compound with similar structural features.
Phosphoranes: Compounds containing phosphorus in a higher oxidation state.
Phosphines: Compounds with phosphorus bonded to organic groups.
Uniqueness: Tetraphosphetane is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other phosphorus compounds. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
287-64-9 |
|---|---|
Molecular Formula |
H4P4 |
Molecular Weight |
127.927 g/mol |
IUPAC Name |
tetraphosphetane |
InChI |
InChI=1S/H4P4/c1-2-4-3-1/h1-4H |
InChI Key |
QTDGWKQCMSDBLV-UHFFFAOYSA-N |
Canonical SMILES |
P1PPP1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



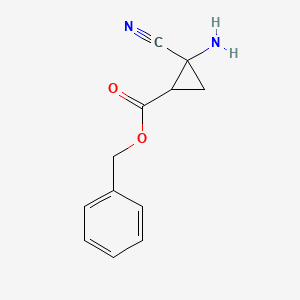
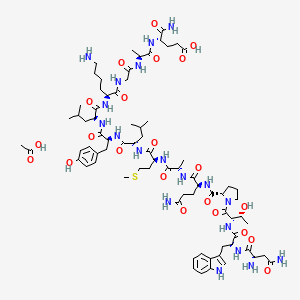
![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)

![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
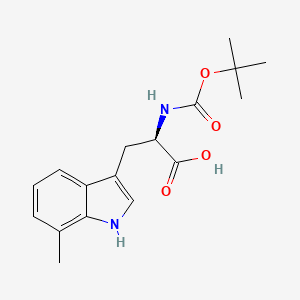




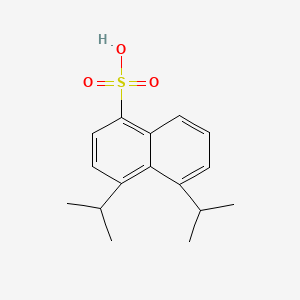
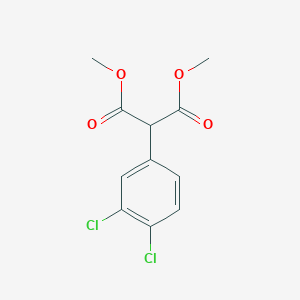
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
